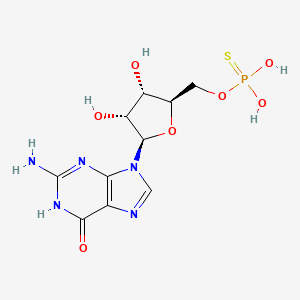

Guanosine 5'-monophosphorothioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

76310-16-2 |

|---|---|

Molecular Formula |

C10H14N5O7PS |

Molecular Weight |

379.29 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(19,20)24/h2-3,5-6,9,16-17H,1H2,(H2,19,20,24)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

DIDGPCDGNMIUNX-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Guanosine 5 Monophosphorothioate: Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Approaches

Several chemical strategies have been developed for the synthesis of GMPS, each with its own advantages and challenges. These methods often involve the use of protecting groups to ensure regioselectivity and to avoid unwanted side reactions.

A common method for synthesizing Guanosine (B1672433) 5'-monophosphorothioate involves the reaction of a protected guanosine derivative with thiophosphoryl chloride (PSCl3). researchgate.netgoogle.com This approach can be complicated by the reactivity of thiophosphoryl chloride and the potential for side reactions. The use of trialkyl phosphates as a solvent can lead to oxygen/sulfur exchange, resulting in a mixture of the desired thiophosphate and the corresponding phosphate (B84403). researchgate.net To circumvent issues of reactivity at the secondary hydroxyl groups of unprotected guanosine, researchers have utilized 2',3'-isopropylidene guanosine, which also offers improved solubility in pyridine (B92270). researchgate.net

To improve the synthesis of Guanosine 5'-monothiophosphate, researchers have employed 2',3'-isopropylidene-guanosine as a starting material. researchgate.netresearchgate.net This protected nucleoside is reacted with thiophosphoryl chloride in pyridine. researchgate.net The isopropylidene protecting group is subsequently removed under acidic conditions, a step that must be carefully controlled due to the increased lability of the thiophosphate group to acid-catalyzed hydrolysis compared to the ordinary phosphate group. researchgate.net This method has been shown to produce the desired product without the need for chromatographic purification, a significant advantage for large-scale synthesis. researchgate.netresearchgate.net A specific protocol involves dissolving 2',3'-isopropylidene guanosine in dry pyridine, cooling the mixture, and then adding thiophosphoryl chloride dropwise. researchgate.net The reaction is then quenched with ice and barium hydroxide, and the product is precipitated with ethanol. researchgate.net

A highly effective method for the diastereoselective synthesis of cyclic guanosine monophosphorothioate analogs involves the cyclization and sulfurization of a nucleoside 5'-H-phosphonate monoester. acs.orgacs.orgnih.govnih.govthieme-connect.comresearchgate.net This approach, often referred to as the H-phosphonate route, allows for the controlled formation of a specific diastereomer. acs.orgnih.gov The process entails the internal cyclization of a nucleoside-3'-H-phosphonate monoester using a coupling agent to form a 3',5'-cyclic H-phosphonate diester, which is then sulfurized to yield the cyclic thiophosphate. acs.orgnih.gov The diastereoselectivity of the initial cyclization can be directed towards the desired isomer. acs.orgnih.gov This strategy has been successfully employed in the preparative synthesis of an R(P)-guanosine-3',5'-cyclic phosphorothioate (B77711) analogue, a potential drug candidate for retinal degenerations. acs.orgacs.orgnih.govnih.govthieme-connect.comthieme-connect.com The use of a silyl (B83357) protection sequence has been shown to achieve high selectivity for the 2',5'-hydroxyls over the 3',5'-hydroxyls, which is crucial for the success of this route. acs.orgacs.orgnih.govnih.gov

| Starting Material | Key Steps | Final Product | Overall Yield | Purity |

| 8-Bromoguanosine (B14676) | Phenylethenylation, Silyl protection, H-phosphonate monoester formation, Cyclization, Sulfurization, Deprotection | R(P)-8-bromo-1,N2-phenylethenyl-guanosine-3',5'-cyclic monophosphorothioate | 13.8% acs.orgnih.govthieme-connect.com | >99.9% HPLC acs.orgnih.govthieme-connect.com |

Table 1: Preparative Synthesis of a cGMPS Analog

Efforts to refine the synthesis of guanosine 5'-monothiophosphate (GMPS) have focused on avoiding the need for chromatographic purification. researchgate.net A notable improvement involves the use of 2',3'-isopropylidene guanosine as a starting material, which reacts with thiophosphoryl chloride. researchgate.netresearchgate.net This method circumvents complications that arise from using unprotected guanosine or trialkyl phosphate solvents, which can lead to side reactions and product mixtures. researchgate.net The increased solubility of the protected guanosine derivative in pyridine is another advantage. researchgate.net The final deprotection step, while requiring careful control of acidic conditions to prevent hydrolysis of the labile thiophosphate group, can be managed to produce a high-purity product. researchgate.net

Enzymatic Synthesis and Incorporation into Nucleic Acids

Enzymatic methods offer a powerful alternative to chemical synthesis for the production and incorporation of Guanosine 5'-monophosphorothioate into nucleic acids. These biocatalytic approaches often provide high specificity and milder reaction conditions. researchgate.net

T7 RNA polymerase is a key enzyme that can utilize GMPS as a substrate for in vitro transcription. acs.orgoup.comresearchgate.netnih.govresearchgate.net This allows for the site-specific incorporation of a phosphorothioate group at the 5'-end of an RNA molecule. oup.comresearchgate.net For instance, 5'-deoxy-5'-thioguanosine-5'-monophosphorothioate (GSMP) has been shown to be a good substrate for T7 RNA polymerase, leading to the production of 5'-GSMP-RNA. acs.orgnih.gov This modified RNA can then be dephosphorylated to generate a 5'-thiol-modified RNA, which is amenable to further chemical modification. acs.orgnih.gov

The efficiency of GMPS incorporation can be influenced by the ratio of GMPS to GTP in the transcription reaction. researchgate.net Higher ratios of the modified nucleotide generally lead to higher incorporation efficiencies. researchgate.net This enzymatic approach has been instrumental in the development of methods for site-directed spin labeling of long RNA molecules, where the incorporated phosphorothioate serves as a handle for attaching a spin label. oup.com

| Enzyme | Substrate(s) | Product | Application |

| T7 RNA Polymerase | This compound (GMPS), other NTPs | 5'-GMPS-RNA | Site-specific modification of RNA, spin labeling acs.orgoup.comnih.govresearchgate.net |

| Alkaline Phosphatase | 5'-GSMP-RNA | 5'-HS-RNA (5'-thiol-RNA) | Generation of a reactive thiol group for further derivatization acs.orgnih.gov |

Table 2: Enzymatic Synthesis and Modification Involving GMPS

Incorporation into RNA 5'-Termini via In Vitro Transcription with T7 RNA Polymerase

A significant application of this compound is its enzymatic incorporation into the 5'-terminus of RNA molecules during in vitro transcription. researchgate.net This process is most commonly achieved using T7 RNA polymerase, a DNA-dependent RNA polymerase that exhibits high specificity for its promoter sequence. neb.com The polymerase can initiate transcription with a guanosine analog, allowing for the site-specific introduction of the thiophosphate group. nih.govresearchgate.net

Utilizing 5'-Deoxy-5'-thioguanosine-5'-monophosphorothioate as a Substrate for RNA Polymerases

An alternative strategy for introducing a thiol group at the 5'-terminus of RNA involves the use of 5'-deoxy-5'-thioguanosine-5'-monophosphorothioate (GSMP). acs.orgnih.govacs.org This compound can be synthesized in a multi-step process. acs.orgacs.org GSMP serves as an effective substrate for T7 RNA polymerase, leading to the formation of 5'-GSMP-RNA. acs.orgnih.govacs.org Subsequent dephosphorylation with alkaline phosphatase converts the 5'-GSMP-RNA into 5'-HS-RNA, which contains a free sulfhydryl group at the 5'-end. acs.orgnih.govh1.coacs.org This method provides an efficient means to introduce a stable thio-linkage at the 5'-terminus of RNA, which can then be used for conjugation with various reporter molecules. acs.org

Chemical Derivatization and Analog Development

The versatile nature of this compound has spurred the development of a wide range of chemical derivatives and analogs, each with specific properties and applications.

Synthesis of Cyclic Guanosine Monophosphorothioate (cGMPS) Analogs

Cyclic guanosine monophosphorothioate (cGMPS) analogs are of significant interest due to their increased stability against phosphodiesterases compared to their natural counterpart, cyclic guanosine monophosphate (cGMP). acs.org This resistance to degradation allows them to persist longer in cellular environments. acs.org The synthesis of cGMPS analogs can be achieved through several routes. One common method involves the cyclothiophosphorylation of appropriately modified nucleosides using reagents like thiophosphoryl chloride (PSCl3) in trialkyl phosphates. google.com Another approach is the H-phosphonate route, which involves the internal cyclization of a nucleoside-3'-H-phosphonate monoester followed by sulfurization to yield the cyclic thiophosphate. acs.org

Development of Substituted cGMPS Diastereomers (e.g., Rp- and Sp-isomers)

The phosphorus atom in the thiophosphate group of cGMPS is chiral, leading to the existence of two diastereomers: Rp and Sp. jst.go.jp These isomers often exhibit distinct biological activities. jst.go.jp For instance, in the context of cGMP-dependent protein kinase (PKG), the Sp-diastereomer typically acts as an agonist, while the Rp-diastereomer acts as an antagonist. jst.go.jp

The synthesis of these diastereomers can be challenging, often resulting in a mixture that requires separation by chromatography. acs.org However, methods for diastereoselective synthesis have been developed. One such method involves the cyclization and sulfurization of a nucleoside 5'-H-phosphonate monoester, which can afford a high ratio of the desired Rp-isomer over the Sp-isomer. acs.orgacs.org The separation of Rp and Sp isomers of phosphorothioate oligonucleotides can also be achieved using sulfur-binding domains. nih.gov

| Diastereomer | Typical Biological Activity (relative to PKG) |

| Sp-cGMPS | Agonist jst.go.jp |

| Rp-cGMPS | Antagonist jst.go.jp |

Preparation of Fluorescently Labeled Nucleotides from Guanosine 5-monophosphomorpholidate

Guanosine 5'-monophosphomorpholidate is a valuable precursor for the synthesis of various nucleotide derivatives, including fluorescently labeled nucleotides. This compound can serve as a starting material for chemical synthesis, enabling the attachment of fluorophores. The resulting fluorescently labeled nucleotides are powerful tools for visualizing and tracking nucleic acid molecules in a variety of research applications. The coupling of guanosine 5'-monophosphomorpholidate with other molecules, such as in the synthesis of GDP-fucose, is a well-established chemical procedure. google.comnih.gov

Synthesis of 8-Substituted Guanosine 3',5'-cyclic monophosphorothioate Analogs

Modifications at the 8-position of the guanine (B1146940) base in cGMPS analogs can further modulate their biological activity. acs.orgjst.go.jp The synthesis of 8-substituted derivatives often starts with a pre-formed 8-halogenated cGMPS analog, such as 8-bromo-cGMPS. google.com This halogen can then be displaced by various nucleophiles to introduce a wide range of substituents. google.com For example, reacting Rp-8-bromoguanosine 3',5'-cyclic monophosphorothioate with sodium nitrite (B80452) yields the corresponding 8-nitro derivative. jst.go.jp Another approach involves the modification of preformed cGMPS analogs with reagents like 2-bromoacetophenone (B140003) to introduce groups like the phenylethenyl (PET) group. acs.orggoogle.com

| Precursor Compound | Reagent | Resulting 8-Substituted Analog |

| Rp-8-bromoguanosine 3',5'-cyclic monophosphorothioate | Sodium nitrite | Rp-8-nitroguanosine 3',5'-cyclic monophosphorothioate jst.go.jp |

| 8-bromoguanosine | 2-bromoacetophenone | 8-bromo-PET-guanosine acs.org |

Generation of Monothiophosphate Disulfides and Linkages

The nucleophilic sulfur atom of this compound (GMPS) provides a reactive handle for the formation of monothiophosphate disulfide linkages. This chemical property allows for the covalent attachment of a wide array of molecules, including reporters, affinity tags, and peptides, to either GMPS itself or to the 5'-end of RNA transcripts initiated with GMPS.

A prevalent strategy for creating these linkages involves the reaction of GMPS with substrates activated with a 2-thiopyridyl group. researchgate.net This reaction proceeds via a disulfide exchange mechanism where the phosphorothioate sulfur of GMPS attacks the disulfide bond of the activated reagent. This coupling results in the formation of a stable phosphorothioate disulfide bond and the release of pyridine-2-thione, a byproduct whose concentration can be monitored spectrophotometrically by its absorbance at 343 nm to track the reaction's progress. gbiosciences.comsangon.com

This method has been successfully employed to synthesize various GMPS conjugates. For instance, a GMPS-cysteine analogue was synthesized by reacting GMPS with a thiopyridine-activated benzoylcysteine derivative. researchgate.net The reaction, conducted with a 10 mM concentration of the activated substrate, proceeded rapidly, reaching completion within 10 minutes. researchgate.net Similarly, this approach is used to link biotin (B1667282) to GMPS-primed RNA by reacting the RNA with a thiopyridine-activated biotinylated cysteine. researchgate.net

Table 1: Synthesis of GMPS-Disulfide Conjugates via Thiopyridine Activation

| Activated Substrate | Resulting Conjugate | Yield | Reference |

| Thiopyridine-activated benzoylcysteine (8) | GMPS-benzoylcysteine analogue (1a) | 62% | researchgate.net |

| Thiopyridine-activated citrullyl-cysteyl dipeptide (14) | GMPS-citrullyl-cysteyl dipeptide (3a) | Not specified | researchgate.net |

| Thiopyridine-activated biotinylated cysteine (10) | Biotin-Cys-GMPS-primed RNA (2b) | Quantitative | researchgate.net |

The kinetics of these coupling reactions have been studied, revealing that they follow second-order kinetics. A key finding is the profound influence of pH on the reaction rate. The rate of disulfide linkage formation increases significantly as the pH is lowered from alkaline to acidic conditions. For example, the coupling reaction between GMPS and N-(6-[biotinamido]hexyl)-3'-(2'-pyridyldithio)propionamide (biotin-HPDP) shows a 67-fold increase in the second-order rate constant when the pH is decreased from 8.0 to 4.0. This suggests that protonation of the phosphorothioate group enhances its nucleophilicity or that the reaction mechanism is otherwise favored under acidic conditions.

Table 2: Effect of pH on the Kinetics of Disulfide Formation between GMPS and Biotin-HPDP

| pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 8.0 | 1.84 |

| 7.0 | 6.09 |

| 6.0 | 20.3 |

| 5.0 | 58.7 |

| 4.0 | 123 |

Data sourced from a kinetic study of the coupling reaction between GMPS and biotin-HPDP.

This pH dependence provides a mechanism for optimizing the conditions for labeling GMPS and, importantly, for the modification of the 5'-phosphorothioate group on RNA transcripts synthesized using GMPS as an initiator nucleotide.

Biochemical Mechanisms and Enzymatic Interactions of Guanosine 5 Monophosphorothioate

Interaction with Cyclic Nucleotide-Dependent Protein Kinases

Cyclic nucleotide-dependent protein kinases, including cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), are primary effectors of the second messengers cAMP and cGMP. researchgate.net The phosphorothioate (B77711) analogs of cGMP interact with these kinases in a stereospecific manner, leading to either activation or inhibition of their catalytic activity.

The Rp-diastereomers of cGMPS and its derivatives function as competitive inhibitors of both PKA and PKG. researchgate.netnih.gov These analogs bind to the cGMP binding sites on the regulatory domains of the kinases but fail to induce the conformational change necessary for the activation of the catalytic domain. nih.govmdpi.com This binding effectively blocks the activation of the kinase by the endogenous activator, cGMP, leading to competitive and reversible inhibition. nih.govmdpi.com

Research has shown that (Rp)-cGMPS antagonizes the activation of both cGMP-dependent and cAMP-dependent protein kinases with a similar inhibition constant (Ki) of 20 µM. nih.gov Modifications to the guanine (B1146940) base can enhance selectivity. For instance, (Rp)-8-Cl-cGMPS is a more selective inhibitor for PKG, with a Ki of 1.5 µM, while it only weakly inhibits PKA (Ki of 100 µM). nih.gov Similarly, (Rp)-8-bromo-PET-cyclic GMPS is a potent competitive inhibitor of PKG type Iα and Iβ with a Ki of 0.03 µM, while its Ki for PKA type II is significantly higher at 10 µM, indicating greater selectivity for PKG. nih.gov These Rp-isomers are often considered non-specific antagonists because they can inhibit both PKA and PKG, although with varying potencies. nih.govmdpi.comkarger.com This characteristic necessitates caution when using them to dissect specific signal transduction pathways in tissues where both kinases are active. karger.comkarger.com

| Compound | Target Kinase | Inhibition Constant (Ki) |

| (Rp)-cGMPS | cGMP-dependent Protein Kinase | 20 µM nih.gov |

| (Rp)-cGMPS | cAMP-dependent Protein Kinase | 20 µM nih.gov |

| (Rp)-8-Cl-cGMPS | cGMP-dependent Protein Kinase | 1.5 µM nih.gov |

| (Rp)-8-Cl-cGMPS | cAMP-dependent Protein Kinase | 100 µM nih.gov |

| (Rp)-8-pCPT-cGMPS | cGMP-dependent Protein Kinase I | 0.7 µM google.com |

| (Rp)-8-pCPT-cGMPS | cAMP-dependent Protein Kinase II | 400 µM (Ka, weak partial agonist) google.com |

| (Rp)-8-bromo-PET-cyclic GMPS | cGMP-dependent Protein Kinase (Type Iα and Iβ) | 0.03 µM nih.gov |

| (Rp)-8-bromo-PET-cyclic GMPS | cAMP-dependent Protein Kinase (Type II) | 10 µM nih.gov |

The stereochemical configuration of the phosphorothioate group dictates the functional outcome of the interaction with protein kinases. The (Sp)-diastereomers, which possess an axial exocyclic sulfur atom, generally act as agonists. nih.gov They bind to and activate cGMP-dependent protein kinase, stimulating its phosphotransferase activity, thereby mimicking the effect of the natural ligand cGMP. nih.govgoogle.com For example, Sp-8-pCPT-cGMPS is a potent activator of PKG types Iα, Iβ, and II. medchemexpress.com

In stark contrast, the (Rp)-isomers, which have an equatorial exocyclic sulfur atom, bind to the kinase without causing significant activation and thus function as antagonists. nih.govgoogle.com They competitively inhibit the activation induced by cGMP or Sp-analogs. nih.gov For instance, Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS act as antagonists of PKG. google.comacs.org The development of these stereoisomers has provided invaluable tools for distinguishing the roles of cGMP-mediated pathways in cellular processes. researchgate.net

| Diastereomer | General Property | Example Compound | Specific Action |

| Sp-Isomers | Agonists | (Sp)-cGMPS | Stimulates PKG phosphotransferase activity nih.gov |

| Sp-8-pCPT-cGMPS | Activator of PKG types Iα, Iβ, and II medchemexpress.com | ||

| Rp-Isomers | Antagonists | (Rp)-cGMPS | Binds to PKG without stimulation; competitive inhibitor nih.gov |

| Rp-8-Br-cGMPS | G-kinase antagonist acs.org | ||

| Rp-8-pCPT-cGMPS | Competitive inhibitor of PKG (Ki = 0.5 µM) medchemexpress.com |

Mammalian systems express two major forms of PKG, type I (PKG-I) and type II (PKG-II), encoded by separate genes. mdpi.comwikipedia.org Furthermore, alternative splicing of the PKG-I gene results in two isoforms, PKG-Iα and PKG-Iβ, which differ in their N-terminal domains. mdpi.comwikipedia.org These isoforms exhibit distinct tissue distributions and sensitivities to cGMP. nih.govfrontiersin.org PKG-Iα has a roughly 10-fold higher affinity for cGMP than PKG-Iβ. mdpi.comwikipedia.org

The cGMPS analogs show varying degrees of selectivity for these PKG isoforms. Structural biology studies have revealed the basis for this specificity. For example, the B-site of the cGMP binding domain in PKG I is more open, allowing it to form a unique interaction with the PET moiety of PET-cGMP, making this analog more selective for PKG I. nih.gov Conversely, the A-site of PKG II has a larger pocket that better accommodates the bulky 8-pCPT group, rendering 8-pCPT-cGMP more selective for PKG II. nih.gov (Rp)-8-bromo-PET-cyclic GMPS has been identified as a highly potent and selective inhibitor of PKG-I isoforms over PKA. nih.gov The ability to selectively modulate PKG isoforms is critical for elucidating their specific, non-redundant physiological functions, which range from regulating smooth muscle tone (PKG I) to intestinal secretion and bone growth (PKG II). mdpi.comnih.gov

| PKG Isoform | Relative cGMP Sensitivity | Tissue/Cellular Localization (Examples) | Selective Analog (Activator) |

| PKG Iα | High (Ka ≈ 0.1 µM) mdpi.com | Smooth muscle, Cerebellum, Dorsal root ganglia mdpi.comnih.gov | PET-cGMP (more selective for PKG I) nih.gov |

| PKG Iβ | Lower (Ka ≈ 1.0 µM) mdpi.com | Smooth muscle, Platelets, Hippocampus mdpi.comnih.gov | PET-cGMP (more selective for PKG I) nih.gov |

| PKG II | High (Ka ≈ 0.07 µM) mdpi.com | Kidney, Intestine, Brain, Chondrocytes mdpi.com | 8-pCPT-cGMP (more selective for PKG II) nih.gov |

The ultimate function of protein kinases is to phosphorylate substrate proteins, thereby altering their activity. cGMPS analogs modulate this process by either activating or inhibiting the kinase. Agonistic Sp-analogs promote the phosphorylation of PKG substrates, while antagonistic Rp-analogs prevent it.

For example, in human platelets, the PKG activator 8-pCPT-cGMP stimulates the phosphorylation of target proteins, an effect that is antagonized by the inhibitor (Rp)-8-bromo-PET-cyclic GMPS. nih.gov In smooth muscle, cGMP analogs can decrease the phosphorylation of the regulatory myosin light chain, leading to relaxation. physiology.org The effects can be complex, as cross-talk between signaling pathways exists. In some cell types, cGMP analogs can indirectly lead to the phosphorylation of PKA substrates by elevating intracellular cAMP levels. researchgate.net Furthermore, cGMP-dependent phosphorylation, modulated by these analogs, plays a role in regulating ion channel activity, such as ATP-sensitive potassium channels in ventricular myocytes. elsevierpure.comnih.gov

Phosphodiesterase Interactions and Resistance to Degradation

Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cyclic nucleotide signaling by hydrolyzing cAMP and cGMP to their inactive 5'-monophosphate forms. researchgate.netnih.gov The efficacy of cyclic nucleotide analogs in cellular systems is significantly influenced by their susceptibility to PDE-mediated degradation.

A key advantage of phosphorothioate analogs of cyclic nucleotides is their markedly increased resistance to hydrolysis by most mammalian PDEs. researchgate.netmdpi.comgoogle.com The substitution of oxygen with sulfur in the cyclic phosphate (B84403) moiety hinders the catalytic action of these enzymes. researchgate.netpnas.org For instance, (Rp)-8-bromo-PET-cyclic GMPS is not hydrolyzed by the cGMP-specific PDE type V. nih.gov Similarly, (Sp)-cGMPS and (Rp)-cGMPS are highly resistant to cleavage. pnas.org

This metabolic stability ensures that the analogs persist for longer durations within the cell, allowing them to reach and maintain effective concentrations at their kinase targets. researchgate.netbiolog.de This property, combined with enhanced membrane permeability for certain derivatives (e.g., those with 8-bromo or 8-pCPT modifications), makes them powerful and reliable tools for studying cGMP signaling pathways in both isolated enzyme preparations and intact cell systems. researchgate.netgoogle.com While resistant to hydrolysis, some Rp-cGMPS analogs can act as inhibitors of certain PDEs, such as PDE5 and PDE10, which adds another layer to their mechanism of action. nih.govmdpi.com

Targeting cGMP Binding Sites of Phosphodiesterases (e.g., PDE3A)

Guanosine (B1672433) 5'-monophosphorothioate (GMPS) and its analogs can interact with the cyclic guanosine monophosphate (cGMP) binding sites of phosphodiesterases (PDEs), a family of enzymes crucial for regulating intracellular signaling. nih.gov Notably, the cGMP-inhibited cAMP phosphodiesterase, PDE3A, has been a subject of study in this context. nih.govmdpi.com

A nonhydrolyzable and reactive analog of cGMP, (Rp)-guanosine-3',5'-cyclic-S-(4-bromo-2,3-dioxobutyl)monophosphorothioate (Rp-cGMPS-BDB), has been synthesized to specifically target the cGMP binding site of human platelet PDE3A. nih.gov This analog acts as an irreversible inactivator of PDE3A, with a reported inactivation constant (KI) of 43.4 +/- 7.2 μM and a maximal rate of inactivation (kcat) of 0.007 +/- 0.0006 min-1. nih.gov The effectiveness of different compounds in protecting against this inactivation provides insight into their affinity for the cGMP binding site. The order of protective effectiveness is as follows: Rp-cGMPS > Sp-cGMPS > Sp-cAMPS > GMP > Rp-cAMPS > AMP. nih.gov The higher affinity of nonhydrolyzable cGMP analogs compared to cAMP analogs suggests that Rp-cGMPS-BDB preferentially targets the cGMP binding site. nih.gov These findings indicate that Rp-cGMPS-BDB is a potent active site-directed affinity label for PDE3A and may be useful for studying other cGMP-dependent enzymes. nih.gov

Table 1: Protective Effectiveness of Various Compounds Against PDE3A Inactivation by Rp-cGMPS-BDB

| Compound | Dissociation Constant (Kd) (μM) |

| Rp-cGMPS | 72 |

| Sp-cGMPS | 124 |

| Sp-cAMPS | 182 |

| GMP | 1517 |

| Rp-cAMPS | 3762 |

| AMP | 4370 |

This table illustrates the varying affinities of different nucleotide analogs for the cGMP binding site on PDE3A, as determined by their ability to protect the enzyme from inactivation. nih.gov

Role in Signal Transduction Pathways

Guanosine 5'-monophosphorothioate and its derivatives act as analogs of the second messenger cGMP, thereby modulating various intracellular signaling pathways. glpbio.comnih.govplos.org Cyclic GMP itself is a critical second messenger synthesized from guanosine triphosphate (GTP) by guanylate cyclases. frontiersin.org It is involved in a multitude of cellular processes. glpbio.com The effects of cGMP are often mediated through cGMP-dependent protein kinases (PKG). nih.gov

Analogs like Rp-isomers of cGMP, including (Rp)-cGMP-S, function as competitive inhibitors of PKG. nih.gov These analogs are membrane-permeable and resistant to hydrolysis by phosphodiesterases, making them effective tools for studying cGMP signaling in intact cells. nih.govbiolog.de By binding to the cGMP binding domain of PKG, they prevent the activation of the enzyme. nih.gov It is important to note that while these Rp-cGMP-S compounds are valuable research tools, they can also inhibit other enzymes like cAMP-dependent protein kinase (PKA) and certain phosphodiesterases (e.g., PDE5 and PDE10), indicating a degree of non-specificity. nih.gov

The interplay between nitric oxide (NO) and cGMP is a fundamental signaling mechanism in many physiological processes. nih.govnih.gov NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn mediates many of the downstream effects of NO. frontiersin.orgnih.gov this compound analogs can be used to dissect this pathway.

For instance, in the context of erythropoietin (EPO) production, the NO-cGMP pathway plays a modulatory role. nih.gov The cGMP-dependent protein kinase inhibitor, Rp-8-Bromo-cGMPS, has been shown to significantly inhibit the hypoxia-induced increase in EPO levels. nih.gov This suggests that the stimulatory effect of NO on EPO production is mediated through the activation of PKG by cGMP. nih.gov

Furthermore, in the regulation of vascular tone, NO-induced vasodilation is mediated by increased intracellular cGMP levels. physiology.org The cGMP antagonist 8-bromoguanosine (B14676) 3',5'-cyclic monophosphorothioate Rp isomer (Rp-cGMPS) can prevent the activation of Ca2+-activated K+ (KCa) channels by NO, demonstrating that this activation is dependent on cGMP. physiology.org Similarly, the beneficial effects of augmenting the NO pathway with a cGMP analog, 8-Br-cGMP, in lung preservation for transplantation can be inhibited by a PKG antagonist, the R isomer of 8-(4-chlorophenylthio)guanosine 3',5'-cyclic monophosphorothioate. pnas.org

Guanosine nucleotides, including this compound and its analogs, can influence intracellular calcium (Ca2+) signaling. nih.gov While not a direct releaser of calcium, GMP has been shown to modulate the activity of Ca2+-activated K+ (PKCa) channels in vascular smooth muscle cells. nih.gov

In excised inside-out patches of bovine aortic smooth muscle cells, GMP enhances the activity of PKCa channels in the micromolar range. nih.gov It achieves this by increasing the percentage of time the channels are open and the frequency of their opening, without altering the single-channel conductance. nih.gov This potentiation of PKCa channel activity occurs over a wide range of membrane potentials and intracellular Ca2+ concentrations. nih.gov This suggests that GMP may act as a modulator of channels that are, in turn, regulated by intracellular calcium levels. nih.gov

Interactions with other Enzymes and Proteins

This compound (5'-GMPS) can act as a substrate, competitive inhibitor, or regulator for a variety of enzymes that normally interact with guanosine-5'-monophosphate (B10773721) (GMP). biolog.de The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate group creates a molecule with altered electronic and steric properties, which can affect its interaction with enzyme active sites.

This property makes 5'-GMPS a useful tool for studying GMP-dependent enzymes. biolog.de For example, it can be used to probe the active site of such enzymes or to modulate their activity in experimental settings. biolog.de Its ability to be modified with sulfhydryl-reactive reporters further enhances its utility as a research tool, allowing for the labeling and tracking of its interactions with proteins. biolog.de

Modification of RNA by T7 RNA Polymerase

This compound (GMPS) and its triphosphate derivatives are pivotal in the enzymatic synthesis of RNA with modified phosphodiester linkages using bacteriophage T7 RNA polymerase. nih.govembopress.org This enzyme, widely utilized for in vitro transcription due to its high specificity for the T7 promoter and efficiency, can incorporate nucleotides with a sulfur atom replacing a non-bridging oxygen in the phosphate backbone. nih.govgenscript.com This results in phosphorothioate (PS)-modified RNA, a modification that enhances the stability of the RNA molecule. jenabioscience.comacs.org

The incorporation of these thio-modified nucleotides is not only a tool for producing stabilized RNA but also serves as a method for introducing specific functionalities. For instance, RNA transcripts can be initiated with a 5'-thiophosphate group by using guanosine 5'-γ-thiophosphate (GTPγS) in the transcription reaction, as T7 RNA polymerase typically initiates transcription with a guanosine nucleotide. nih.govcreative-diagnostics.com This 5'-thiophosphate can then be specifically modified with thiol-reactive reagents. nih.gov Similarly, 5'-deoxy-5'-thioguanosine-5'-monophosphorothioate (GSMP) can be used as an initiator nucleotide to introduce a thiol group at the 5'-end of the RNA. nih.govresearchgate.net

A key aspect of the incorporation of phosphorothioate analogs by T7 RNA polymerase is its stereoselectivity. For adenosine (B11128) 5'-O-(1-thiotriphosphate) (ATPαS), the enzyme specifically incorporates the SP diastereoisomer, while the RP diastereoisomer acts as neither a substrate nor a competitive inhibitor. nih.gov This stereospecificity results in the formation of a phosphorothioate linkage with an RP configuration in the RNA backbone, indicating that the polymerization reaction proceeds with an inversion of configuration at the phosphorus atom. nih.gov This stereoselectivity is a crucial factor in understanding the enzymatic mechanism and in designing modified RNAs with specific properties.

The efficiency of incorporating these modified nucleotides can be influenced by the specific analog and the reaction conditions. For example, studies with various 5-substituted pyrimidine (B1678525) and 7-substituted 7-deazapurine nucleoside triphosphates have shown that the size of the modification can affect the substrate efficiency for T7 RNA polymerase. rsc.org

Modulation of Ribozyme Structure and Catalysis

The introduction of phosphorothioate modifications, derived from precursors like this compound, into ribozymes—catalytic RNA molecules—serves as a powerful tool for probing their structure and mechanism. The hammerhead ribozyme, a small, self-cleaving RNA motif, has been extensively studied using this approach. oup.comoup.com The substitution of a non-bridging oxygen with a sulfur atom in the phosphodiester backbone can have significant effects on the ribozyme's catalytic activity and its interaction with metal ions, which are often essential for catalysis. oup.compsu.edu

In the hammerhead ribozyme, the cleavage of the phosphodiester bond is a central part of its function. researchgate.net The stereochemistry of the phosphorothioate substitution is critical. For instance, substituting the pro-RP oxygen at the cleavage site with sulfur can dramatically decrease the cleavage rate, an effect that can sometimes be rescued by the addition of thiophilic metal ions like cadmium (Cd2+) or manganese (Mn2+). psu.edu This "thio effect" provides strong evidence for the direct coordination of a metal ion to that specific oxygen atom in the transition state of the cleavage reaction. psu.edu Conversely, substitution of the pro-SP oxygen often has a much smaller impact on the catalytic rate. mdpi.com

These findings have been instrumental in refining models of the hammerhead ribozyme's active site. The differential effects of RP and SP phosphorothioate substitutions help to map the critical functional groups and their interactions within the catalytic core. psu.edumdpi.com Furthermore, the incorporation of phosphorothioates can enhance the stability of ribozymes against nuclease degradation, which is a significant consideration for their potential therapeutic applications. nih.gov By strategically placing phosphorothioate linkages, particularly at the termini, ribozymes can be rendered more resistant to exonucleases. nih.gov

Table 1: Effect of Phosphorothioate Substitution on Hammerhead Ribozyme Cleavage

| Modification Position | Stereochemistry | Effect on Cleavage Rate | Metal Ion Rescue | Reference |

|---|---|---|---|---|

| Cleavage Site (P9) | Rp | Strongly reduced (up to 1000-fold) | Yes (e.g., Cd2+, Mn2+) | psu.edu |

| Cleavage Site (P9) | Sp | Minimal to no effect | Not applicable | mdpi.com |

Affinity Labeling of Enzyme Active Sites

Affinity labels are reactive molecules that are designed to mimic a substrate or ligand and, upon binding to the active site of a protein, form a covalent bond with a nearby amino acid residue. wikipedia.org This technique is invaluable for identifying and characterizing the active sites of enzymes. This compound and its derivatives have been successfully employed as affinity labels for various nucleotide-binding proteins. nih.govnih.govacs.org

A key strategy involves synthesizing a derivative of the phosphorothioate nucleotide that contains a reactive group. For example, a photoaffinity cross-linking agent can be attached to the thiophosphate group of a tRNA molecule synthesized in vitro using this compound. nih.gov This modified tRNA, when bound to its target enzyme, such as Ribonuclease P, can be activated by UV light to form a covalent cross-link with the amino acids or nucleotides in the active site. nih.gov The identification of the cross-linked residues then provides a map of the enzyme's catalytic center. nih.gov

Another approach is the synthesis of nonhydrolyzable, reactive cGMP analogs, such as (Rp)-guanosine-3',5'-cyclic-S-(4-bromo-2,3-dioxobutyl)monophosphorothioate. nih.gov This compound has been shown to be an effective active site-directed affinity label for cGMP-inhibited cAMP phosphodiesterase (PDE3A), leading to its irreversible inactivation. nih.gov The specificity of such labeling can be confirmed by protection experiments where the presence of the natural substrate or a competitive inhibitor prevents the inactivation by the affinity label. nih.gov

These studies demonstrate the utility of this compound as a scaffold for creating highly specific probes for the active sites of enzymes. The ability to covalently modify the active site allows for its detailed structural and functional characterization.

Influence on G-protein Signaling and GTP Hydrolysis

G-protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors that transduce extracellular signals into intracellular responses. nih.gov This process is mediated by heterotrimeric G-proteins, which consist of α, β, and γ subunits. youtube.com The Gα subunit is a GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state. youtube.compnas.org The binding of an agonist to a GPCR catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the βγ dimer. youtube.com The signal is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP. pnas.orgumt.edu

Analogs of guanine nucleotides, including those derived from this compound, have been instrumental in dissecting the G-protein cycle. Non-hydrolyzable GTP analogs, such as guanosine 5'-[γ-thio]triphosphate (GTPγS), lock G-proteins in their active state, as they are resistant to the Gα subunit's GTPase activity. umt.edu This allows for the study of the downstream effects of prolonged G-protein activation.

Conversely, the stable GDP analog, guanosine 5'-O-(2-thiodiphosphate) (GDPβS), is often used to block G-protein activation by preventing the binding of GTP. nih.gov However, studies have shown that GDPβS can sometimes act as a partial agonist, weakly activating adenylate cyclase on its own while antagonizing the effects of more potent activators like GTPγS at high concentrations. nih.gov

The rate of GTP hydrolysis is a critical determinant of the duration of the signal. This rate can be modulated by Regulator of G-protein Signaling (RGS) proteins, which act as GTPase-activating proteins (GAPs), accelerating the hydrolysis of GTP by the Gα subunit. pnas.orgplos.org The interplay between receptor-mediated GTP exchange and GAP-accelerated GTP hydrolysis fine-tunes the cellular response to external stimuli.

Table 2: Guanine Nucleotide Analogs in G-Protein Signaling Studies

| Analog | Mechanism of Action | Effect on G-protein | Reference |

|---|---|---|---|

| GTPγS (Guanosine 5'-[γ-thio]triphosphate) | Resistant to hydrolysis by Gα subunit | Constitutive activation | umt.edu |

| GDPβS (Guanosine 5'-O-(2-thiodiphosphate)) | Stable analog of GDP, competes with GTP binding | Inhibition of activation (can be a partial agonist) | nih.gov |

Interactions with Ribonuclease P (RNase P)

Ribonuclease P (RNase P) is an endonuclease responsible for the 5' maturation of precursor tRNAs (pre-tRNAs), a crucial step in tRNA biosynthesis. researchgate.netnih.gov In bacteria, the RNase P holoenzyme is a ribonucleoprotein where the RNA component is the catalytic subunit, making it a ribozyme. nih.gov The interaction of RNase P with its pre-tRNA substrate has been extensively studied using chemically modified substrates, including those containing phosphorothioate linkages. oup.com

The substitution of a non-bridging oxygen atom with sulfur at the scissile phosphate of a pre-tRNA can significantly impact the cleavage reaction catalyzed by bacterial RNase P. Specifically, a phosphorothioate substitution at the pro-Rp position of the cleavage site can block the reaction. nih.gov This is because the bacterial ribozyme's catalytic mechanism involves the coordination of a magnesium ion to this specific oxygen atom to facilitate cleavage. nih.gov

Interestingly, the protein-only RNase P found in spinach chloroplasts shows a different behavior. nih.gov It can efficiently and accurately cleave a pre-tRNA substrate containing a phosphorothioate at the scissile bond, albeit at a slightly reduced rate. nih.gov This finding indicates that the catalytic mechanism of this protein-based RNase P is distinct from its bacterial ribozyme counterpart and does not rely on the coordination of a metal ion to the pro-Rp oxygen. nih.gov

Modification interference studies, where a pool of randomly modified pre-tRNAs is subjected to cleavage by RNase P, have also utilized phosphorothioates. oup.com By identifying which phosphorothioate substitutions interfere with cleavage, it is possible to map the phosphate groups in the pre-tRNA that are critical for binding and/or catalysis by RNase P. oup.com These experiments have highlighted the importance of specific phosphate groups in the acceptor stem and D-loop of the pre-tRNA for its recognition by the enzyme. oup.com

Research Applications and Methodologies Utilizing Guanosine 5 Monophosphorothioate

Probing Biochemical and Physiological Signal Transduction Pathways

Guanosine (B1672433) 5'-monophosphorothioate derivatives are instrumental in dissecting the complex networks of signal transduction, particularly those regulated by cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

The cGMP signaling pathway is a crucial regulator of numerous physiological functions, including smooth muscle relaxation, platelet aggregation, and neuronal plasticity. jst.go.jppressbooks.pubcusabio.com Central to this pathway is the cGMP-dependent protein kinase (PKG), which is activated by cGMP. pressbooks.pubcusabio.com To study the roles of cGMP and PKG, researchers utilize phosphorothioate (B77711) analogs of cGMP. These analogs are classified into two diastereomers, Rp and Sp, based on the stereochemistry at the phosphorus atom.

The Sp-diastereomers, with the sulfur atom in an axial position, typically act as agonists, binding to and activating PKG, thus mimicking the effect of cGMP. nih.gov In contrast, the Rp-diastereomers, with an equatorial sulfur, can bind to the kinase without stimulating its activity, thereby acting as competitive inhibitors. nih.gov This antagonistic property makes Rp-isomers of cGMP phosphorothioate derivatives powerful tools for blocking cGMP-mediated effects and elucidating the specific contributions of the cGMP/PKG pathway in cellular responses. nih.govgoogle.com

For instance, derivatives like (Rp)-8-bromo-PET-cyclic GMPS have been shown to be potent and selective inhibitors of PKG. nih.gov They can be used to block cGMP-dependent protein phosphorylation and physiological responses, such as the relaxation of aortic muscle. google.com The metabolic stability of these phosphorothioate compounds, due to their resistance to phosphodiesterases, allows for their sustained action in experimental systems. jst.go.jpgoogle.com

A significant challenge in signal transduction research is to distinguish between the effects mediated by the cAMP-dependent protein kinase (PKA) and those mediated by PKG, as their substrate specificities can overlap. jci.org Specially designed derivatives of Guanosine 5'-monophosphorothioate have proven essential for this purpose.

Certain Rp-isomers of cGMP analogs exhibit selectivity in their inhibition profiles. For example, (Rp)-8-Cl-cGMPS was identified as a rather selective inhibitor of cGMP-dependent protein kinase, with a much weaker inhibitory effect on cAMP-dependent protein kinase. nih.gov This selectivity allows researchers to specifically block the cGMP pathway while leaving the cAMP pathway largely unaffected. google.com

Another example is (Rp)-8-bromo-PET-cyclic GMPS, which potently antagonizes the activation of PKG without significantly affecting the activation of PKA by its specific activators in human platelets. nih.gov Such compounds are invaluable for clarifying the distinct physiological roles of cGMP and cAMP. nih.govnih.gov By using these selective inhibitors, researchers can confidently attribute a specific cellular event to either the cGMP/PKG or the cAMP/PKA signaling cascade. nih.govnih.gov

| Compound | Target Kinase | Effect | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|---|

| (Rp)-cGMPS | cGMP-dependent protein kinase | Antagonist | 20 µM | nih.gov |

| (Rp)-cGMPS | cAMP-dependent protein kinase | Antagonist | 20 µM | nih.gov |

| (Rp)-8-Cl-cGMPS | cGMP-dependent protein kinase | Antagonist | 1.5 µM | nih.gov |

| (Rp)-8-Cl-cGMPS | cAMP-dependent protein kinase | Weak Inhibitor | 100 µM | nih.gov |

| (Rp)-8-Br-PET-cGMPS | cGMP-dependent protein kinase | Competitive Inhibitor | 0.03 µM | google.com |

| (Sp)-cGMPS | cGMP-dependent protein kinase | Agonist | N/A | nih.gov |

Nucleic Acid Research and Modification

This compound is a versatile substrate for the enzymatic synthesis and modification of RNA and DNA, enabling detailed studies of their structure and function.

The ability to introduce specific modifications into RNA molecules is crucial for studying their biological roles. This compound (GMPS) serves as an excellent initiator nucleotide for in vitro transcription by enzymes like T7 RNA polymerase. oup.comresearchgate.netresearchgate.net T7 RNA polymerase can efficiently incorporate GMPS at the 5'-end of an RNA transcript. oup.comacs.org

This enzymatic incorporation results in an RNA molecule with a 5'-terminal phosphorothioate group. researchgate.net This terminal group contains a reactive sulfur atom that can be used for the covalent attachment of various molecules, such as spin labels for electron paramagnetic resonance (EPR) studies or other reporter groups. oup.com For instance, a photoaffinity cross-linking agent can be coupled to the 5'-thiophosphate of a tRNA molecule to map nucleotides near the catalytic site of an enzyme like RNase P. researchgate.net This method provides a powerful strategy for introducing a single modification at a defined position in a long RNA sequence, which is often challenging to achieve through chemical synthesis alone. oup.com

Understanding the dynamics and localization of nucleic acids within cells requires methods for their visualization. Guanosine monophosphate analogs can serve as precursors for the synthesis of fluorescently labeled nucleotides. These labeled nucleotides can then be incorporated into DNA or RNA, enabling researchers to track their movement and interactions in real-time using fluorescence microscopy. nih.gov

While direct examples for this compound are less common, the principle is well-established for related guanosine derivatives. For example, Guanosine 5-monophosphomorpholidate is used as a starting material to create fluorescently labeled nucleotides. Fluorescent dyes can be attached to the guanosine base, and these modified nucleotides can be used in enzymatic reactions to generate fluorescently tagged nucleic acids. jenabioscience.comjenabioscience.com This approach is invaluable for studying processes like transcription, RNA processing, and the assembly of ribonucleoprotein complexes. nih.gov The use of fluorescently labeled substrates allows for real-time monitoring of enzymatic reactions through steady-state fluorescence spectroscopy. nih.gov

The introduction of a phosphorothioate linkage in place of a standard phosphodiester bond can have significant effects on the structure and function of nucleic acids. lumenlearning.com The sulfur atom is larger than the oxygen atom it replaces, which can lead to subtle changes in the backbone conformation of the RNA or DNA strand. nih.govallen.in These modifications are often used to probe the importance of specific phosphate (B84403) groups for protein-nucleic acid interactions or for the catalytic activity of ribozymes.

The phosphorothioate modification can also confer resistance to nucleases, which is a useful property for increasing the stability of therapeutic oligonucleotides. By systematically replacing specific phosphodiester bonds with phosphorothioates, researchers can identify positions that are critical for enzymatic recognition and cleavage. Furthermore, the stereochemistry of the phosphorothioate linkage (Rp vs. Sp) can differentially affect the stability and structure of the nucleic acid, providing a fine-tuned approach to structure-function studies. nih.gov These investigations are fundamental to understanding the chemical basis of nucleic acid function and for the design of modified nucleic acids with desired properties.

| Application Area | Methodology | Key Finding/Use | Reference |

|---|---|---|---|

| Site-Specific RNA Modification | In vitro transcription with T7 RNA polymerase using GMPS as an initiator. | Allows for the introduction of a reactive thiol group at the 5'-end of RNA for subsequent covalent labeling. | oup.comacs.org |

| Nucleic Acid Visualization | Use of fluorescently labeled guanosine nucleotide analogs in enzymatic synthesis. | Enables real-time tracking and visualization of RNA/DNA molecules in cells and in vitro assays. | nih.gov |

| Structure-Function Analysis | Substitution of phosphodiester bonds with phosphorothioate linkages. | Probes the role of specific phosphate groups in nucleic acid structure, stability, and interaction with proteins. | nih.gov |

| Enzyme-Substrate Mapping | Coupling of photo-cross-linkers to 5'-thiophosphate-modified RNA. | Identifies nucleotides in the active site of RNA-processing enzymes like RNase P. | researchgate.net |

Studies of Ribozyme Mechanisms

The study of ribozyme mechanisms has been significantly advanced by the use of oligonucleotides containing phosphorothioate linkages. researchgate.net These modified molecules serve as valuable tools for dissecting the catalytic strategies employed by these RNA enzymes. researchgate.net The 5'-S-phosphorothiolate linkage, in particular, has proven useful in elucidating the mechanisms of both enzymatic and non-enzymatic phosphoryl transfer reactions. researchgate.net

In the context of the hammerhead ribozyme, a well-studied RNA motif that catalyzes site-specific cleavage and ligation, understanding the catalytic mechanism is crucial. ribocentre.org Current models suggest a mechanism involving general acid-base catalysis. ribocentre.org Specifically, the N1 of a guanine (B1146940) nucleobase (G12) is thought to act as the general base, abstracting a proton from the 2'-hydroxyl nucleophile, while another guanine (G8) participates as the general acid, donating a proton to the 5'-oxyanion leaving group. ribocentre.org The use of substrate analogs with modified linkages, such as phosphorothioates, can help to test and refine these mechanistic hypotheses by altering the electronic properties of the scissile phosphate and providing insights into the transition state of the reaction. researchgate.netribocentre.org Furthermore, spontaneous cleavage of the RNA backbone has a preference for the 5' side of guanosine, and understanding the chemistry behind this may shed light on the evolution of catalytic strategies in self-cleaving ribozymes. nih.gov

Advanced Research Tools and Techniques

The utility of this compound and its derivatives extends to the development of sophisticated research tools and techniques. Their unique chemical properties make them suitable for applications beyond simple enzyme inhibition or activation studies.

Derivatives of guanosine-3',5'-cyclic monophosphorothioates that are cell membrane permeable can be used as ligands for affinity chromatography. google.com This technique allows for the purification and identification of cyclic nucleotide-dependent binding proteins from complex biological samples. google.com

Furthermore, these analogs have been incorporated into high-throughput screening assays. For example, a fluorescence polarization (FP) assay has been developed to measure the activity of RNase P, an enzyme involved in tRNA maturation. researchgate.net This assay utilizes a substrate labeled with a fluorescent tag, and the binding and cleavage of this substrate can be monitored in real-time. Guanosine 5'-monothiophosphate (GMPS) was used in the development of this assay, highlighting the role of these analogs in creating advanced tools for drug discovery and the study of enzyme function. researchgate.net The ability to incorporate these analogs into RNA molecules also allows for site-specific labeling with probes such as nitroxide spin labels for use in electron paramagnetic resonance (EPR) spectroscopy to measure distances within macromolecules. researchgate.net

Development of Caged or Photoactivatable Analogs for Cellular Imaging

The development of "caged" or photoactivatable analogs of nucleotides has revolutionized the study of cellular signaling pathways by providing precise spatial and temporal control over the release of biologically active molecules. thermofisher.com These caged compounds are rendered biologically inert by the attachment of a photolabile protecting group. thermofisher.com Upon exposure to a focused beam of light, typically in the UV range, the protecting group is cleaved, releasing the active nucleotide and allowing researchers to study its immediate effects on cellular processes. thermofisher.com

Next-generation cyclic nucleotide analogs are being designed with features such as improved membrane permeability, increased resistance to degradation, and enhanced target specificity. mdpi.comnih.govresearchgate.net Many of these are also caged or photoactivatable, facilitating their use in cellular imaging to study dynamic processes. mdpi.comnih.govresearchgate.net For instance, the use of caged compounds allows for the rapid and targeted release of second messengers like cGMP, enabling the investigation of their roles in signal transduction with high spatiotemporal resolution. mdpi.comnih.govresearchgate.netnih.gov

An example of this is the use of caged inositol (B14025) 1,4,5-trisphosphate (InsP3), where photolytic release allows for the study of InsP3-mediated calcium release. thermofisher.comnih.gov Similarly, caged versions of cGMP analogs are employed to investigate cGMP-dependent signaling pathways. nih.gov The development of these tools opens new avenues for both fundamental and applied research by allowing for the precise manipulation of cellular signaling networks. mdpi.comnih.govresearchgate.net

Use in Electron Paramagnetic Resonance (EPR) Spectroscopy for Structural Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of macromolecules, particularly large RNA molecules that are challenging to analyze by other structural methods. nih.govcambridge.org A key application of this compound (GMPS) in this context is its use in a site-directed spin-labeling technique. nih.govcambridge.orgnih.gov

The methodology involves the enzymatic incorporation of GMPS at the 5' end of an RNA molecule using T7 RNA polymerase. nih.govcambridge.orgnih.gov The thiol group introduced with the phosphorothioate moiety then serves as a specific attachment point for a thiol-reactive nitroxide spin label. nih.govcambridge.org This allows for the precise placement of a paramagnetic probe on the RNA.

By introducing spin labels at specific sites, researchers can measure distances between the labels or between a label and another paramagnetic center using dipolar EPR methods. nih.govcambridge.org This technique can reliably measure distances up to 25 Å and provides valuable structural information about the RNA molecule and its interactions with other molecules, such as proteins. nih.govcambridge.org This "5' displacement spin labeling" technique has been successfully applied to study the interaction between the HIV Rev peptide and the Rev response element (RRE) RNA. nih.gov

EPR spectroscopy, in general, is sensitive to the local environment of the unpaired electron of the spin label, providing insights into the structure, dynamics, and conformational changes of the labeled biomolecule. ethz.ch The ability to specifically label RNA with the aid of GMPS significantly expands the utility of EPR for studying the structure of large and complex RNA systems. nih.govcambridge.org

High-Throughput Screening of Enzyme Inhibitors

High-throughput screening (HTS) is a critical component of modern drug discovery and biochemical research, enabling the rapid testing of large numbers of compounds for their ability to modulate the activity of a specific enzyme target. creative-enzymes.comrsc.org While specific examples of this compound being directly used as the primary compound in large-scale HTS campaigns for enzyme inhibitors are not prevalent in the provided search results, the principles of HTS are highly relevant to the broader field of nucleotide analog research.

HTS assays are designed to be rapid, sensitive, and amenable to automation. nih.gov They often rely on fluorescence or luminescence-based readouts to detect changes in enzyme activity. biorxiv.org For instance, a fluorescence polarization-based assay has been developed for the high-throughput screening of phosphodiesterase 5 (PDE5) inhibitors, where a fluorescein-labeled cGMP analog is used as a substrate. nih.gov

The development of novel nucleotide analogs is an active area of research, and HTS is a key tool for identifying promising lead compounds. researchgate.netbiospace.com HTS can be used to screen libraries of compounds for their ability to inhibit or activate enzymes involved in nucleotide metabolism or signaling. creative-enzymes.comnih.gov For example, an HTS assay was used to screen over 5,000 compounds to identify inhibitors of the SARS-CoV-2 nsp14 protein, a guanine-N7 methyltransferase. biorxiv.org

The data generated from HTS campaigns, such as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), are crucial for identifying potent and selective inhibitors. rsc.org These inhibitors can then be further developed as research tools or potential therapeutic agents.

Historical and Future Perspectives in Academic Research

The study of cyclic nucleotide analogs has a rich history and continues to be a vibrant area of research with significant potential for future discoveries. This section explores the evolution of these molecules as indispensable research tools, discusses future directions in their development, and outlines practical considerations for their application in biological systems.

Evolution of Cyclic Nucleotide Analogues as Research Tools

The journey of cyclic nucleotide analogs began shortly after the discovery of the second messengers cAMP and cGMP. mdpi.comnih.gov It was quickly realized that the parent nucleotides had poor membrane permeability, limiting their direct application in living cells. mdpi.comnih.govencyclopedia.pub This challenge spurred the synthesis of a vast array of analogs with modified properties. mdpi.comnih.govencyclopedia.pub

Early modifications focused on improving cell permeability and resistance to degradation by phosphodiesterases (PDEs). nih.gov Analogs like N6,O2'-dibutyryl-cAMP and 8-bromo-cAMP became standard tools for investigating signal transduction pathways. nih.gov A significant breakthrough was the discovery of the Rp-diastereomers of adenosine and guanosine 3',5'-cyclic monophosphorothioates (cAMPS and cGMPS, respectively) as competitive inhibitors of cAMP- and cGMP-dependent protein kinases (PKA and PKG). mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net This provided researchers with specific antagonists to dissect the roles of these kinases.

The expanding knowledge of cyclic nucleotide signaling, including the discovery of new target proteins like Epac (Exchange protein directly activated by cAMP) and cyclic nucleotide-gated (CNG) ion channels, has driven the development of more sophisticated and target-selective analogs. mdpi.comnih.govresearchgate.netnih.govuni-kassel.de Researchers have synthesized analogs that can selectively activate or inhibit these different effector proteins, allowing for a more nuanced understanding of their individual contributions to cellular physiology. nih.govuni-kassel.de Furthermore, the principles of chemical synthesis developed for cyclic nucleotide analogs have been adapted for other second messenger systems, highlighting their broad impact on biomedical research. mdpi.comnih.gov

The table below summarizes key milestones in the evolution of cyclic nucleotide analogs.

| Decade | Key Developments | Examples of Analogs | Primary Research Applications |

| 1960s-1970s | Synthesis of first-generation analogs to improve cell permeability and metabolic stability. | N6,O2'-dibutyryl-cAMP, 8-bromo-cAMP | General activation of cAMP-dependent pathways. |

| 1980s | Discovery of stereoisomers with antagonistic properties. | Rp-cAMPS, Rp-cGMPS | Specific inhibition of PKA and PKG. mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net |

| 1990s-2000s | Development of analogs with improved target selectivity for newly discovered effector proteins. | Epac-selective activators, CNG channel modulators | Dissecting the roles of different cNMP targets. nih.govuni-kassel.de |

| 2010s-Present | Design of next-generation tools including photoactivatable ("caged") and fluorescently-labeled analogs. | Caged cGMP, 8-[Fluo]-cGMP | High-resolution spatiotemporal imaging of cNMP signaling. mdpi.comnih.govresearchgate.netnih.govencyclopedia.pub |

Future Directions in the Development of Nucleotide Analogs for Basic and Applied Research

The field of nucleotide analog research is poised for continued innovation, with several promising future directions. A major focus is the development of new analogs with enhanced efficacy and improved safety profiles. numberanalytics.com This involves designing molecules with greater specificity for their intended targets, thereby minimizing off-target effects. researchgate.netnumberanalytics.com

One strategy to achieve this is through the use of prodrug approaches, where the nucleotide analog is modified to enhance its delivery to specific cells or tissues and is then converted to its active form. numberanalytics.comumn.edu The exploration of novel delivery systems, such as nanoparticles and liposomes, also holds promise for improving the bioavailability and targeting of these compounds. numberanalytics.com Liposomal encapsulation, for example, has been shown to increase the half-life of cNMP analogs in biological systems. mdpi.comnih.gov

There is also growing interest in the application of nucleotide analogs in new areas of research, such as synthetic biology and gene therapy. numberanalytics.com Furthermore, the development of entirely new synthetic methodologies is expected to accelerate the discovery of novel and structurally diverse nucleotide analogs. biospace.com This could lead to the identification of compounds with unique mechanisms of action and therapeutic potential. biospace.comnumberanalytics.com

The increasing understanding of the roles of non-canonical cyclic nucleotides, such as cCMP, cUMP, and 2',3'-cGAMP, is also driving the synthesis and investigation of their analogs. mdpi.comnih.govasm.org These molecules may represent untapped targets for therapeutic intervention and will likely be a major focus of future research. mdpi.comnih.gov

Q & A

Q. What are the established methods for synthesizing Guanosine 5'-monophosphorothioate (GMPS)?

GMPS is synthesized via chemical modification of guanosine monophosphate (GMP). A validated approach involves substituting the oxygen atom in the phosphate group with sulfur. One method uses thiophosphorylation of guanosine derivatives, such as reacting 5'-deoxy-5'-thioguanosine with activated phosphates under controlled pH and temperature . The product is purified using anion-exchange chromatography or reverse-phase HPLC to ensure minimal contamination by unreacted precursors .

Q. Which analytical techniques are suitable for quantifying GMPS in enzymatic assays?

High-performance liquid chromatography (HPLC) with UV detection (254 nm) is widely used. Anion-exchange columns (e.g., Dionex DNAPac PA100) separate GMPS from nucleotides like GDP and GTP. Mobile phases often include gradients of ammonium acetate (pH 9.0) and acetonitrile to optimize resolution . For higher sensitivity, mass spectrometry (LC-MS) with electrospray ionization (ESI) can detect GMPS at nanomolar concentrations .

Q. How should GMPS be stored to maintain stability in laboratory settings?

GMPS is hygroscopic and prone to hydrolysis. Store lyophilized GMPS at 2–8°C in airtight containers with desiccants. For aqueous solutions, prepare aliquots in Tris-EDTA buffer (pH 7.4) and store at -20°C to prevent thioester bond degradation .

Q. What are the primary research applications of GMPS in molecular biology?

GMPS is used to introduce sulfhydryl groups at RNA 5' termini for site-specific fluorophore conjugation. Co-transcriptional incorporation during in vitro transcription (e.g., T7 RNA polymerase) achieves >90% efficiency using a nucleotide ratio of GMPS:GTP:ATP:CTP:UTP = 50:1:1:1:1 . This enables single-molecule FRET studies of RNA-protein interactions .

Advanced Research Questions

Q. How can researchers address low incorporation efficiency of GMPS into RNA transcripts?

Suboptimal yields often arise from polymerase bias against thiophosphate analogs. To mitigate this:

Q. What strategies resolve contradictions in enzymatic activity assays involving GMPS?

Discrepancies in kinetic data (e.g., or ) may stem from GMPS impurities or thio-effects on enzyme binding.

Q. How can GMPS stability be improved during long-term enzymatic reactions?

Thiophosphate hydrolysis is pH- and temperature-dependent. Strategies include:

- Conduct reactions in HEPES buffer (pH 7.5–8.0) instead of Tris, which minimizes base-catalyzed degradation.

- Add 1–2 mM EDTA to chelate divalent metal ions that accelerate hydrolysis.

- Use short reaction times (<2 hours) at 25°C .

Q. What advanced methods detect GMPS in complex biological matrices (e.g., cell lysates)?

- Fluorescent Derivatization : React GMPS with maleimide-linked fluorophores (e.g., Alexa Fluor 488) post-extraction, followed by fluorescence HPLC .

- Isotope Dilution LC-MS/MS : Spike samples with -labeled GMPS as an internal standard. Use multiple reaction monitoring (MRM) for quantification .

Q. How do researchers validate the absence of off-target effects in GMPS-based RNA labeling?

- Perform RNase digestion followed by MALDI-TOF MS to confirm fluorophore attachment exclusively at the 5' terminus.

- Conduct negative controls using unmodified RNA to rule out nonspecific dye binding .

Methodological Challenges and Data Analysis

Q. What are common pitfalls in interpreting thiophosphate-specific cleavage assays?

Iodine-induced cleavage of GMPS-labeled RNA can produce false positives if:

Q. How to design experiments isolating GMPS’s role in nucleotide-binding proteins?

Use X-ray crystallography with GMPS-bound protein crystals. Soak crystals in GMPS-containing solutions (1–5 mM) and collect data at 1.9–2.5 Å resolution. Compare electron density maps with GMP-bound structures to identify sulfur-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.